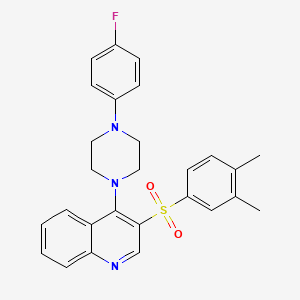
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)quinoline is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DSFQ-3 and belongs to the quinoline family of compounds. DSFQ-3 has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
A study explored the anticancer potential of 4-aminoquinoline derivatives, including sulfonyl analogs, against breast tumor cell lines. The findings highlighted significant cytotoxicity, with one compound showing promise across a wide range of cancers, suggesting potential for less toxicity to normal cells due to selective cancer cell-killing properties (Solomon, Pundir, & Lee, 2019).
Antibacterial and Antifungal Activities
Another study reported on the synthesis and molecular docking of novel quinolone-3-carbaldehyde derivatives, indicating potential antimicrobial activity. The structural elucidation and in-silico docking with DNA Gyrase A and N-myristoyltransferase target proteins suggested these compounds could serve as promising antibacterial and antifungal agents (Desai et al., 2017).
Molecular Docking Studies
Research on serotonin 5-HT6 receptor antagonists, including 3-(phenylsulfonyl)quinoline derivatives, demonstrated the influence of substituents on receptor activity, indicating potential for the treatment of CNS disorders. The study included molecular docking to ascertain the compounds' interactions with receptors, showing promise for developing high-efficacy drugs (Ivachtchenko et al., 2015).
Synthesis and Characterization
The synthesis and characterization of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives have been reported, with crystal structure elucidation providing insights into their molecular structure and potential applications in developing fluorescent probes and other chemical entities (Bodke, Shankerrao, & Harishkumar, 2013).
Antidepressant and Antipsychotic Activity
A series of quinoline- and isoquinoline-sulfonamide analogs of aripiprazole were synthesized, displaying significant antidepressant and antipsychotic activities. These findings underscore the potential of such compounds in developing treatments for mental health disorders (Zajdel et al., 2013).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-7-12-23(17-20(19)2)34(32,33)26-18-29-25-6-4-3-5-24(25)27(26)31-15-13-30(14-16-31)22-10-8-21(28)9-11-22/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWHLJIZSPJJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2962073.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B2962075.png)
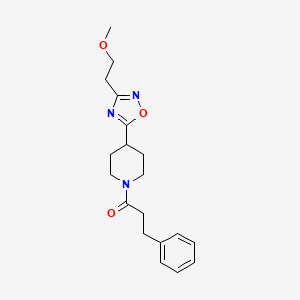

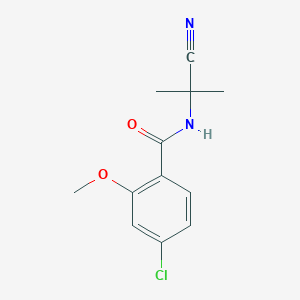
![Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate](/img/structure/B2962081.png)
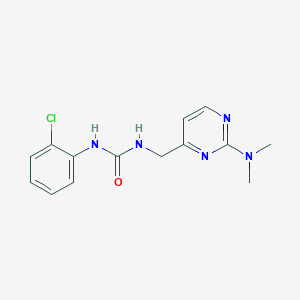
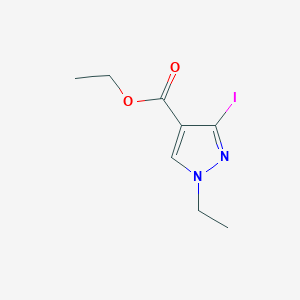

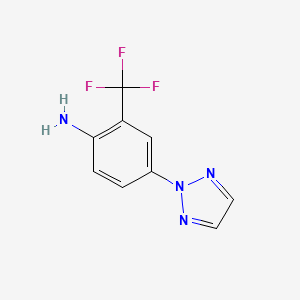
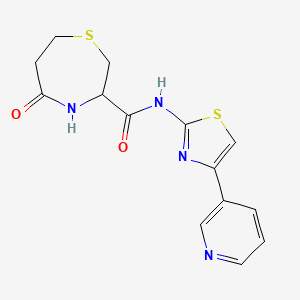

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2962095.png)
![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)